1-Octen-4-ol, 4-methyl- 1-Octen-4-ol, 4-methyl-
Brand Name: Vulcanchem
CAS No.: 62108-06-9
VCID: VC20853217
InChI: InChI=1S/C9H18O/c1-4-6-8-9(3,10)7-5-2/h5,10H,2,4,6-8H2,1,3H3
SMILES: CCCCC(C)(CC=C)O
Molecular Formula: C9H18O
Molecular Weight: 142.24 g/mol

1-Octen-4-ol, 4-methyl-

CAS No.: 62108-06-9

Cat. No.: VC20853217

Molecular Formula: C9H18O

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

1-Octen-4-ol, 4-methyl- - 62108-06-9

Specification

CAS No. 62108-06-9
Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
IUPAC Name 4-methyloct-1-en-4-ol
Standard InChI InChI=1S/C9H18O/c1-4-6-8-9(3,10)7-5-2/h5,10H,2,4,6-8H2,1,3H3
Standard InChI Key IHBUZZYYHXJOSE-UHFFFAOYSA-N
SMILES CCCCC(C)(CC=C)O
Canonical SMILES CCCCC(C)(CC=C)O

Introduction

Chemical Structure and Physical Properties

1-Octen-4-ol, 4-methyl- is an unsaturated alcohol belonging to the family of octenols. Based on available data and structural analysis, this compound appears to share similarities with 4-methyl-4-octen-1-ol, which has the molecular formula C₉H₁₈O . The compound contains both a hydroxyl group and a carbon-carbon double bond, giving it unique chemical properties.

The naming conventions in organic chemistry can sometimes lead to different nomenclature for the same compound. The 4-methyl-4-octen-1-ol designation indicates a compound with the double bond at the 4-position and a methyl group also at the 4-position, while the hydroxyl group is at position 1. This structure would be similar to our target compound but with a different positional numbering convention.

Physical Properties

Based on data available for related compounds, we can infer some of the physical properties of 1-Octen-4-ol, 4-methyl-:

PropertyValueNotes
Molecular FormulaC₉H₁₈OUnsaturated monohydric alcohol
Molecular Weight~142.24 g/molCalculated from molecular formula
Physical StateLiquid at room temperatureBased on similar compounds
Boiling PointApproximately 179-227°CEstimated from related compounds
SolubilityLikely soluble in organic solvents, limited water solubilityTypical for alcohols with long carbon chains
Flash PointLikely >65°CBased on related compounds

The compound likely has a distinctive odor, as many octenols are known for their olfactory properties and can serve as semiochemicals (chemical signals that carry information between organisms).

Synthesis and Production Methods

Laboratory Synthesis

The synthesis of 1-Octen-4-ol, 4-methyl- would typically involve several potential routes:

  • Addition of a methyl Grignard reagent to an appropriate aldehyde or ketone

  • Reduction of corresponding ketones or esters

  • Hydration reactions of alkynes followed by selective reduction

For related compounds, specific reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production

On an industrial scale, this compound and related structures are commonly produced through optimized synthetic routes similar to laboratory methods but adapted for large-scale production. The specific production methods would depend on available starting materials, economic considerations, and the intended application of the final product.

Chemical Reactivity and Reactions

Typical Reactions

As an unsaturated alcohol, 1-Octen-4-ol, 4-methyl- would be expected to undergo various chemical transformations:

  • Oxidation reactions: The hydroxyl group can be oxidized to produce corresponding ketones or aldehydes

  • Reduction reactions: The carbon-carbon double bond can undergo hydrogenation to form saturated analogs

  • Elimination reactions: Under acidic conditions, dehydration may occur to form dienes

  • Addition reactions: The double bond can undergo electrophilic additions

Reaction Mechanisms

The reactivity of this compound is primarily dictated by two functional groups:

  • The hydroxyl group (-OH) can participate in nucleophilic substitution, elimination, and oxidation reactions

  • The carbon-carbon double bond can undergo electrophilic addition reactions with various reagents

These reaction pathways make the compound versatile in organic synthesis as an intermediate for more complex molecules.

Applications in Scientific Research

Chemical Synthesis Applications

1-Octen-4-ol, 4-methyl- likely serves as an important intermediate in organic synthesis. Structurally similar compounds function as building blocks for:

  • Pharmaceutical compounds

  • Agrochemical products

  • Specialty chemicals

  • Fragrance components

The presence of both a hydroxyl group and a carbon-carbon double bond provides multiple reactive sites that can be selectively functionalized to create more complex structures.

Comparative Analysis with Similar Compounds

Structural Comparisons

To better understand the properties of 1-Octen-4-ol, 4-methyl-, it is useful to compare it with similar compounds:

CompoundStructural FeaturesKey Differences
1-Octen-4-olC₈H₁₆O, hydroxyl at position 4, double bond at position 1Lacks methyl substitution at position 4
1-Octen-3-olC₈H₁₆O, hydroxyl at position 3, double bond at position 1Different position of hydroxyl group, lacks methyl substitution
4-Methyl-1-octyn-4-olC₉H₁₆O, contains a carbon-carbon triple bondContains a triple bond instead of a double bond

Functional Differences

The position of functional groups significantly affects a compound's chemical and physical properties:

  • The location of the hydroxyl group influences hydrogen bonding capabilities and solubility

  • The position of the double bond affects reactivity toward electrophilic additions

  • The methyl substituent provides steric effects that can influence reaction rates and pathways

Current Research Trends and Applications

Industrial Applications

The compound may find applications in various industries:

  • Pharmaceutical development as a precursor or intermediate

  • Fragrance industry, particularly if it possesses distinctive olfactory properties

  • Agricultural applications, potentially as a component in pest management systems

  • Fine chemical manufacturing

Analytical Methods for Detection and Quantification

Spectroscopic Identification

1-Octen-4-ol, 4-methyl- can likely be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy would reveal the positions of functional groups and the methyl substituent

  • Infrared (IR) spectroscopy would identify the hydroxyl and alkene functional groups

  • Mass spectrometry would provide molecular weight confirmation and fragmentation patterns

  • Gas Chromatography (GC) would be useful for purity determination and quantification

Detection in Complex Matrices

For biological or environmental samples, extraction and concentration methods followed by chromatographic separation (GC or HPLC) coupled with mass spectrometry would be the preferred approach for detecting and quantifying this compound.

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